7-Methyl-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
7-Methyl-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(trifluoromethyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with trifluoromethyl ketones in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar aprotic solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer activities.
Biology: The compound is studied for its potential as a bioactive molecule that can interact with various biological targets.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzothiazole: Similar structure but lacks the methyl group on the aromatic ring.
Uniqueness
7-Methyl-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both a methyl and a trifluoromethyl group on the thiazole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H6F3NS |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NS/c1-5-3-2-4-6-7(5)14-8(13-6)9(10,11)12/h2-4H,1H3 |
InChI Key |
HJUVWDCQVJIUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)C(F)(F)F |
Origin of Product |
United States |
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